molecular formula C18H13I B8319899 2,5-Diphenyliodobenzene

2,5-Diphenyliodobenzene

Cat. No.: B8319899
M. Wt: 356.2 g/mol
InChI Key: DJMIEZXAWJZZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diphenyliodobenzene is a specialized aryl iodide compound offered for research use only. It is not intended for diagnostic or therapeutic uses. This chemical is a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The iodine atom on the benzene ring acts as an excellent leaving group, enabling this compound to participate in key transformations such as the Sonogashira coupling, Heck reaction, and other palladium-catalyzed couplings . These reactions are fundamental in constructing complex molecular architectures found in biologically active compounds, organic materials, and ligands for catalysis. Derivatives of 1,3,4-oxadiazole and other heterocycles conjugated with aromatic systems like the 2,5-diphenyl framework show a broad spectrum of biological properties, including antibacterial, antifungal, and antitumor activities, making them significant in pharmacological and agricultural research . Furthermore, such conjugated systems are of considerable interest in material science due to their electronic and optical properties, with applications in developing advanced polymers and optoelectronic materials . Researchers value this compound for its role as a synthetic intermediate in exploring these areas.

Properties

Molecular Formula

C18H13I

Molecular Weight

356.2 g/mol

IUPAC Name

2-iodo-1,4-diphenylbenzene

InChI

InChI=1S/C18H13I/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H

InChI Key

DJMIEZXAWJZZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)I

Origin of Product

United States

Comparison with Similar Compounds

2,5-Dichloroiodobenzene (CAS: 29682-41-5)

  • Structural Differences : Replaces phenyl groups with chlorine atoms at the 2- and 5-positions.
  • Physical Properties :
    • Molecular Weight: 297.42 g/mol (vs. ~406.3 g/mol estimated for 2,5-Diphenyliodobenzene).
    • Reactivity: The electron-withdrawing chlorine substituents enhance electrophilic substitution reactivity compared to the electron-donating phenyl groups in this compound.
  • Applications : Primarily used as a synthetic intermediate in cross-coupling reactions.

Iodobenzene (C₆H₅I)

  • Structural Differences : A simpler analog with only one iodine substituent on the benzene ring.
  • Physical Properties :
    • Molecular Weight: 204.01 g/mol.
    • Boiling Point: 188–189°C (vs. higher for this compound due to increased molecular mass and steric bulk).
  • Reactivity : Acts as an arylating agent in Ullmann and Suzuki-Miyaura couplings. The absence of phenyl groups in iodobenzene reduces steric hindrance, making it more reactive in such reactions.

2,5-Diphenylthiophene Derivatives

  • Structural Differences : Replaces iodine with a sulfur atom in the aromatic ring.
  • Optical Properties: Exhibits strong fluorescence and high thermal stability, attributed to the conjugated thiophene system.

1,3-Dibromo-5-iodobenzene

  • Structural Differences : Contains bromine and iodine substituents.
  • Hazard Profile : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation).
  • Safety Comparison : this compound’s phenyl groups may reduce volatility and toxicity compared to halogen-rich analogs like 1,3-Dibromo-5-iodobenzene.

Key Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₈H₁₃I ~406.3 Iodine, Phenyl (2,5) Organic synthesis, catalysis
2,5-Dichloroiodobenzene C₆H₃Cl₂I 297.42 Iodine, Chlorine (2,5) Cross-coupling reactions
Iodobenzene C₆H₅I 204.01 Iodine Ullmann/Suzuki couplings
2,5-Diphenylthiophene C₁₆H₁₂S 236.33 Sulfur, Phenyl (2,5) Optoelectronics, fluorescent dyes

Research Findings and Trends

  • Synthetic Utility : The phenyl groups in this compound likely improve stability in harsh reaction conditions compared to halogenated analogs, though they may reduce reactivity in cross-coupling reactions due to steric hindrance.
  • Electronic Effects : Iodine’s polarizability enhances charge-transfer interactions, making this compound a candidate for designing conductive polymers or light-harvesting materials.
  • Safety Considerations : Phenyl substitution may mitigate hazards associated with volatile iodinated compounds, as seen in safer handling protocols for diphenyl diselenide and related aryl halides.

Preparation Methods

Reaction Conditions

  • Catalyst : CuI (0.02 mmol)

  • Base : Cesium hydroxide (CsOH, 3 mmol)

  • Solvent : Dimethyl sulfoxide (DMSO) and tert-butanol (t-BuOH)

  • Temperature : 120°C

  • Duration : 36 hours

Hypothetical Data Table

ParameterValue
Yield72%
Purity (GC)>98%
Byproducts<2% biphenyl

This method mirrors the CuI-mediated coupling described in the synthesis of 2,5-dihydroxybenzaldehyde, where copper facilitates aryl-aryl bond formation. The base enhances reactivity by deprotonating intermediates, while polar solvents like DMSO improve solubility.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction, leveraging palladium catalysts, is widely used for constructing biaryl systems. Applying this to this compound would require a dibromobenzene precursor and phenylboronic acid.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (0.05 mmol)

  • Base : K₂CO₃ (2 mmol)

  • Solvent : Toluene/water (10:1)

  • Temperature : 80°C

  • Duration : 12 hours

Hypothetical Data Table

ParameterValue
Yield85%
Purity (HPLC)99%
Turnover Number (TON)1,700

Electrophilic Iodination with Directed Metalation

Direct iodination of a pre-functionalized benzene ring offers a step-economical route. Using a directing group (e.g., −OMe) at the 2-position, iodine can be introduced selectively at the 5-position before phenyl group installation.

Reaction Conditions

  • Iodinating Agent : N-Iodosuccinimide (NIS, 1.2 eq)

  • Directing Group : Methoxy (−OMe)

  • Catalyst : FeCl₃ (0.1 eq)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature

Hypothetical Data Table

ParameterValue
Yield65%
Regioselectivity>95% para
Purity97%

Nickel-Catalyzed Debromination Polymerization

Though originally described for poly(2,5-thienylene), nickel-catalyzed debromination of 2,5-dibromoarenes could be adapted for diaryliodobenzene synthesis. Replacing bromine with iodine via halogen exchange remains unexplored but theoretically plausible.

Reaction Conditions

  • Catalyst : NiCl₂(dppe) (0.05 eq)

  • Reductant : Magnesium (2 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C

Hypothetical Data Table

ParameterValue
Conversion88%
Iodine Incorporation90%
Side Products10% dehalogenated

One-Pot Tandem Coupling

Combining Ullmann and Suzuki couplings in a single pot could streamline synthesis. For example, sequential coupling of 1,4-diiodobenzene with phenylboronic acid under dual Cu/Pd catalysis.

Reaction Conditions

  • Catalysts : CuI (0.02 mmol) + Pd(OAc)₂ (0.01 mmol)

  • Solvent : DMF/H₂O (5:1)

  • Temperature : 100°C

Hypothetical Data Table

ParameterValue
Overall Yield78%
Step Economy2 steps → 1 pot

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Diphenyliodobenzene, and how are they optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For example, iodobenzene derivatives can be synthesized via Ullmann coupling or directed ortho-metalation strategies. Optimization includes controlling reaction temperature, stoichiometry of reagents (e.g., iodine sources), and catalysts. Post-synthesis purification via column chromatography or recrystallization enhances purity. Structural validation using FT-IR and NMR (¹H and ¹³C) is critical, as demonstrated in analogous iodobenzene synthesis workflows .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C-I stretching at ~500 cm⁻¹).
  • NMR Spectroscopy : ¹H NMR confirms aromatic proton environments, while ¹³C NMR resolves carbon-iodine coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
  • X-ray Diffraction (XRD) : For crystalline samples, XRD provides definitive structural confirmation.
    These methods align with protocols used for structurally similar iodobenzenes .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic applications of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine substituent acts as a directing group in cross-coupling (e.g., Suzuki-Miyaura). Key factors include:

  • Catalyst Selection : Palladium complexes (e.g., Pd(PPh₃)₄) or bimetallic systems (e.g., Au-Pd) enhance reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Temperature Control : Elevated temperatures (80–120°C) accelerate kinetics but may degrade sensitive intermediates.
    Kinetic studies, such as activation energy calculations via Arrhenius plots, help identify rate-limiting steps .

Q. What are the key considerations in designing experiments to study the stability of this compound under various environmental conditions?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) monitors decomposition temperatures.
  • Photostability : UV-Vis spectroscopy tracks degradation under light exposure.
  • Hydrolytic Stability : Accelerated aging in aqueous buffers (pH 4–10) assesses susceptibility to hydrolysis.
    Storage recommendations (e.g., 2–8°C in inert atmospheres) from analogous iodobenzenes mitigate degradation .

Q. How can researchers address discrepancies in reported data on the reactivity of this compound in different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity, coordination effects, or trace impurities. Systematic approaches include:

  • Solvent Screening : Test reactivity in a range of solvents (e.g., THF, DMSO, toluene).
  • Control Experiments : Use rigorously dried solvents and degassed systems to isolate solvent-specific effects.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict solvent interactions with reactive intermediates.
    Methodological frameworks from meta-analyses of catalytic studies provide guidance for reconciling data inconsistencies .

Methodological Studies and Data Analysis

Q. What strategies are recommended for optimizing synthetic pathways when scaling up this compound production?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer and scalability.
  • Green Chemistry Metrics : Atom economy and E-factor calculations reduce waste.
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line FT-IR) ensures consistency.
    These strategies are adapted from scalable syntheses of related halogenated aromatics .

Q. How can mechanistic studies elucidate the role of this compound in radical-mediated reactions?

  • Methodological Answer :

  • Electron Spin Resonance (ESR) : Detects radical intermediates (e.g., iodine-centered radicals).
  • Isotopic Labeling : ¹²⁷I isotopic tracing tracks iodine participation.
  • Kinetic Isotope Effects (KIE) : Differentiates between homolytic and heterolytic cleavage mechanisms.
    ESR evidence from furan oxidation studies highlights radical pathways in iodine-containing systems .

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